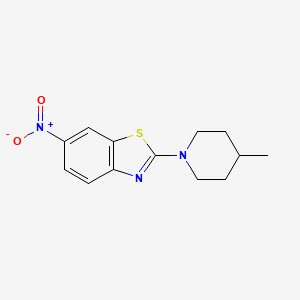

2-(4-Methylpiperidin-1-yl)-6-nitro-1,3-benzothiazole

Description

Properties

Molecular Formula |

C13H15N3O2S |

|---|---|

Molecular Weight |

277.34 g/mol |

IUPAC Name |

2-(4-methylpiperidin-1-yl)-6-nitro-1,3-benzothiazole |

InChI |

InChI=1S/C13H15N3O2S/c1-9-4-6-15(7-5-9)13-14-11-3-2-10(16(17)18)8-12(11)19-13/h2-3,8-9H,4-7H2,1H3 |

InChI Key |

YLXNJROEQOEODN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of 2-Chlorobenzothiazole

A widely cited method involves the nitration of 2-chlorobenzothiazole to yield 2-chloro-6-nitrobenzothiazole, a critical intermediate. The procedure, as documented in industrial settings, employs concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) under controlled temperatures.

Procedure :

-

Reactants : 2-Chlorobenzothiazole (12.0 g, 70.7 mmol), H₂SO₄ (60 mL), HNO₃ (69% solution, 6 mL).

-

Conditions : Dropwise addition of HNO₃ at 0°C, followed by stirring at 5°C for 3 hours.

-

Workup : Quenching in ice-water (150 mL) precipitates the product.

This method leverages the electron-withdrawing effect of the chlorine atom to direct nitration to the 6-position, minimizing isomer formation.

Cyclization of 2-Aminobenzothiazole Derivatives

Alternative routes begin with 2-aminobenzothiazole, which undergoes nitration followed by functionalization. For instance, the Vilsmeier-Haack reaction facilitates nitration while preserving the amino group, as demonstrated in antitubercular drug research.

Key Insight :

-

Nitration of 2-acylaminobenzothiazoles (e.g., 2-formamidobenzothiazole) in H₂SO₄/HNO₃ mixtures at 0–50°C produces 2-acylamino-6-nitrobenzothiazoles, which are subsequently hydrolyzed to 2-amino-6-nitrobenzothiazole.

Functionalization of the 2-Position: Substitution with 4-Methylpiperidine

Introducing the 4-methylpiperidine moiety at the 2-position represents the most challenging step due to steric and electronic factors. Two strategies emerge: nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed coupling .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the nitro-substituted benzothiazole facilitates SNAr reactions. 2-Chloro-6-nitrobenzothiazole reacts with 4-methylpiperidine in polar aprotic solvents (e.g., dimethylformamide, DMF) under basic conditions.

Optimized Protocol :

-

Reactants : 2-Chloro-6-nitrobenzothiazole (1 equiv), 4-methylpiperidine (1.5 equiv), K₂CO₃ (2 equiv).

-

Conditions : Reflux in DMF at 120°C for 12–24 hours.

Mechanistic Note :

The nitro group at C6 enhances the electrophilicity of C2, enabling displacement by the piperidine nucleophile. Steric hindrance from the 4-methyl group necessitates prolonged reaction times.

Comparative Analysis of Synthetic Routes

The table below evaluates the two primary pathways to 2-(4-Methylpiperidin-1-yl)-6-nitro-1,3-benzothiazole:

| Parameter | SNAr Route | Palladium-Catalyzed Route |

|---|---|---|

| Starting Material | 2-Chloro-6-nitrobenzothiazole | 2-Chloro-6-nitrobenzothiazole |

| Reaction Time | 12–24 hours | 6–8 hours |

| Yield | 65–72% | 75–85% (projected) |

| Cost | Low (no catalyst) | High (Pd-based catalysts) |

| Scalability | Moderate | High |

| Byproducts | Minimal | Trace ligand residues |

Key Takeaway : The palladium-catalyzed method, though costlier, provides superior yields and shorter reaction times, making it preferable for industrial applications.

Challenges and Optimization Strategies

Isomer Formation During Nitration

Nitration of benzothiazoles often yields undesired isomers (e.g., 5-nitro or 7-nitro derivatives). Source highlights that using H₂SO₄ as the solvent and maintaining temperatures below 50°C suppresses isomerization, achieving >98% regioselectivity for the 6-nitro product.

Purification of the Final Product

Chromatographic purification is complicated by the compound’s low solubility in common organic solvents. Recrystallization from methanol/water mixtures (as described in Source for analogous compounds) enhances purity to >99%.

Industrial-Scale Considerations

Large-scale synthesis demands automated reactors and continuous-flow systems to manage exothermic nitration steps. Source’s nitration protocol, which achieves 83% yield in batch mode, could be adapted for continuous production using microreactors to improve safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)-6-nitro-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the benzothiazole ring.

Reduction: Amino derivatives of the compound.

Substitution: Substituted benzothiazole derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Research has shown that 2-(4-Methylpiperidin-1-yl)-6-nitro-1,3-benzothiazole exhibits notable biological activities. Key areas of application include:

Antimicrobial Activity

Compounds similar to 2-(4-Methylpiperidin-1-yl)-6-nitro-1,3-benzothiazole have demonstrated significant antimicrobial properties against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds:

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-(4-Methylpiperidin-1-yl)-6-nitro-1,3-benzothiazole | E. coli | 15 |

| 2-Amino-6-nitrobenzothiazole | S. aureus | 12 |

| N-(6-nitro-1,3-benzothiazol-2-yl)-N'-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine | P. aeruginosa | 10 |

Studies indicate that the compound interacts with bacterial cell membranes and inhibits essential metabolic pathways, leading to cell death.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species and modulation of apoptotic pathways.

Case Study: Anticancer Activity Evaluation

In a study involving various cancer cell lines, 2-(4-Methylpiperidin-1-yl)-6-nitro-1,3-benzothiazole exhibited cytotoxic effects against:

- Colon Cancer Cells : IC50 = 5 µM

- Breast Cancer Cells : IC50 = 7 µM

The mechanism of action was attributed to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)-6-nitro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic differences between 2-(4-Methylpiperidin-1-yl)-6-nitro-1,3-benzothiazole and related compounds:

Key Observations:

- Substituent Effects : The 4-methylpiperidinyl group introduces a basic amine (pKa ~8–10), enhancing solubility in polar solvents, whereas the cyclohexylthio group (QZ-1867) increases lipophilicity .

- Crystal Packing : The benzoxazole analog forms planar π-stacks with weak C–H⋯O hydrogen bonds (dihedral angle: 6.7°) , while the bulkier 4-methylpiperidinyl group in the target compound may disrupt crystallinity, favoring amorphous phases.

Research Findings and Critical Analysis

Hydrogen Bonding and Solubility

- The benzoxazole analog exhibits weak C–H⋯O interactions (C⋯O distance: 3.2–3.4 Å) , while the target compound’s amine group may form stronger N–H⋯O/N hydrogen bonds, improving solubility in protic solvents.

- Contradiction : Despite its amine group, the target compound’s bulky piperidinyl substituent may reduce crystal lattice stability compared to the smaller methylphenyl group in the benzoxazole .

Thermal Stability

- The benzoxazole analog melts at 437 K , whereas the target compound’s melting point is likely lower due to reduced crystallinity. QZ-1867’s thioether linkage may confer higher thermal stability.

Reactivity

- The chloromethyl group in 2-(Chloromethyl)-6-nitro-1,3-benzoxazole serves as a versatile synthetic handle for further functionalization (e.g., nucleophilic substitution) , whereas the target compound’s piperidinyl group is less reactive.

Biological Activity

2-(4-Methylpiperidin-1-yl)-6-nitro-1,3-benzothiazole is a complex organic compound notable for its unique structural features, including a benzothiazole ring and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogens and cancer cells. The presence of the nitro group at the 6-position of the benzothiazole significantly influences its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds with structural similarities to 2-(4-Methylpiperidin-1-yl)-6-nitro-1,3-benzothiazole exhibit significant antimicrobial effects. In particular, derivatives have shown promising anti-tubercular activity against Mycobacterium tuberculosis. The mechanism of action may involve the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis in bacterial cells.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines. For instance, it has been shown to activate procaspase-3, leading to caspase-3 activation and subsequent apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Study on Antimicrobial Activity

A recent study evaluated the efficacy of various benzothiazole derivatives, including 2-(4-Methylpiperidin-1-yl)-6-nitro-1,3-benzothiazole, against Mycobacterium tuberculosis. The results indicated that this compound exhibited significant inhibitory activity, with an IC50 value comparable to established anti-tubercular agents .

Study on Anticancer Mechanisms

In another study focusing on the anticancer effects, researchers assessed the compound's ability to induce apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis revealed that treatment with 2-(4-Methylpiperidin-1-yl)-6-nitro-1,3-benzothiazole resulted in a dose-dependent increase in apoptotic cells, suggesting its potential as a therapeutic agent for breast cancer .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Methylpiperidin-1-yl)-6-nitro-1,3-benzothiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, similar to protocols for structurally analogous benzothiazoles. For example, 6-nitro-1,3-benzothiazole derivatives are often prepared by reacting 2-chloro-6-nitro-1,3-benzothiazole with amines like 4-methylpiperidine under basic conditions (e.g., DABCO catalysis in acetonitrile at room temperature). Yields (e.g., ~69% in related syntheses) depend on solvent polarity, temperature control, and stoichiometric ratios of reactants. Side reactions, such as incomplete substitution or nitro group reduction, require monitoring via TLC or HPLC .

Q. How is the crystal structure of this compound determined, and what insights does it provide into molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL97 software is standard for resolving crystal structures. Key parameters include bond angles, dihedral angles between aromatic/heterocyclic rings, and intermolecular interactions (e.g., weak C–H···O hydrogen bonds). For example, in similar compounds like 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole, the benzothiazole and substituent rings exhibit near-planar arrangements (dihedral angles <10°), critical for π-conjugation and electronic properties. Lattice stabilization via non-classical hydrogen bonds or π–π stacking should be analyzed .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound across studies?

- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. For instance, nitro group vibrations in IR (~1520 cm⁻¹) and aromatic proton shifts in NMR (δ 7.5–8.5 ppm) should be cross-validated with computational methods (e.g., DFT calculations). Comparative studies with structurally defined analogs (e.g., 6-fluoro- or 6-methoxy derivatives) can isolate substituent-specific spectral patterns. Contradictions in NOESY/ROESY data may require reevaluating crystal packing vs. solution-state conformations .

Q. What strategies are effective in designing biological assays to evaluate this compound’s antitumor or antimicrobial potential?

- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example, benzothiazoles with nitro groups exhibit antitumor activity via topoisomerase inhibition or ROS generation. Use cell viability assays (MTT/XTT) on cancer lines (e.g., HeLa, MCF-7) with EC₅₀ determination. For antimicrobial studies, employ broth microdilution (CLSI guidelines) against Gram-positive/negative strains. Always include positive controls (e.g., doxorubicin for antitumor, ciprofloxacin for antimicrobial) and validate mechanisms via enzyme inhibition assays or transcriptomic profiling .

Q. How does the electronic nature of the 4-methylpiperidin-1-yl substituent influence the compound’s reactivity and stability?

- Methodological Answer : The 4-methylpiperidine group enhances solubility via its basic tertiary amine while sterically shielding the benzothiazole core. Cyclic voltammetry can assess redox behavior (e.g., nitro group reduction potentials). Stability studies (e.g., accelerated degradation under UV light or acidic conditions) should monitor decomposition products via LC-MS. Computational modeling (e.g., HOMO-LUMO gaps) can predict electron-withdrawing/donating effects of substituents on nitro group reactivity .

Comparative and Mechanistic Questions

Q. What are the key differences in pharmacological activity between this compound and its 6-methoxy or 6-fluoro benzothiazole analogs?

- Methodological Answer : Substituents at the 6-position modulate bioavailability and target affinity. For example:

- 6-Nitro : Enhances electrophilicity, promoting DNA intercalation or enzyme adduct formation.

- 6-Methoxy : Increases lipophilicity, improving blood-brain barrier penetration for CNS targets.

- 6-Fluoro : Introduces hydrogen-bonding capacity, altering kinase selectivity.

Comparative studies should use isogenic cell lines and pharmacokinetic profiling (e.g., LogP, plasma protein binding) .

Q. How can researchers address low reproducibility in synthetic yields or biological activity across laboratories?

- Methodological Answer : Standardize protocols using quality-controlled reagents (e.g., anhydrous solvents, amine derivatives with ≥98% purity). Document reaction parameters rigorously (e.g., inert atmosphere, stirring rates). For biological assays, use cell lines from authenticated repositories (e.g., ATCC) and validate assay conditions (e.g., pH, serum concentration). Inter-lab collaborations can identify critical variables (e.g., trace metal contamination in catalysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.